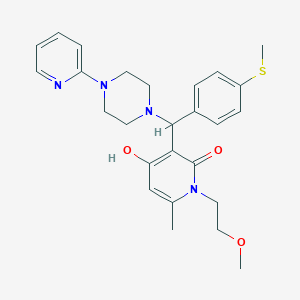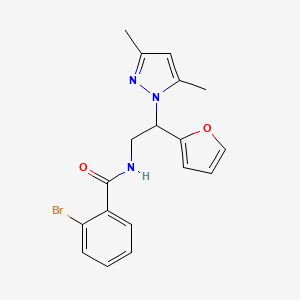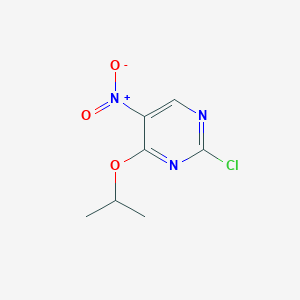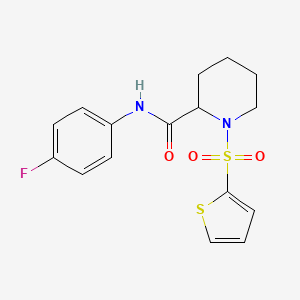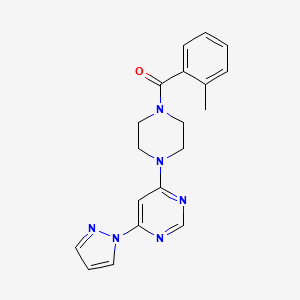
(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(o-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(o-tolyl)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, and two double bonds . This compound also contains a pyrimidine ring, which is a six-membered heterocyclic compound with four carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a pyrazole derivative with a pyrimidine derivative . The structure-activity relationship study indicates that the alkynyloxy group at the 6-position on the pyrimidine ring plays a very important role for bleaching activities .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of a pyrazole and a pyrimidine ring in the structure is critical for its biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyrazole and pyrimidine rings can undergo various reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, it is likely to have a high molecular weight due to the presence of multiple rings and functional groups . Its solubility, melting point, and boiling point would also be influenced by these factors.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, closely related to the mentioned chemical compound, exhibit significant anticancer activity. For instance, anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates have been synthesized and evaluated for their anticancer activity in cervical cancer cells, showing antiproliferative activity and the potential for inducing apoptosis via activation of p53 (Kamal et al., 2012). Additionally, novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, were synthesized and showed promising anticancer activity, highlighting the potential of these compounds as therapeutic agents (Hafez et al., 2016).
Antimicrobial Activity
The compound and its derivatives have also been explored for antimicrobial applications. A study on pyrazole and pyrimidine derivatives revealed excellent in vitro antitumor activity and also exhibited high antimicrobial and antioxidant activities (Farag & Fahim, 2019). This suggests a broad spectrum of biological activity that could be harnessed for developing new antimicrobial agents.
Molecular Docking and Computational Studies
In addition to empirical studies, computational approaches have been utilized to explore the potential of these compounds further. For example, synthesis, biological evaluation, and DFT calculation of novel pyrazole and pyrimidine derivatives were carried out to investigate their equilibrium geometry and correlate biological activity with specific quantum chemical properties, providing insights into the structure-activity relationship (SAR) (Farag & Fahim, 2019).
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for understanding their properties and potential applications. Studies have detailed the synthesis processes and characterized the resulting compounds using various analytical techniques, paving the way for their application in drug development and other areas of biomedical research (Lv et al., 2013).
Eigenschaften
IUPAC Name |
(2-methylphenyl)-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-15-5-2-3-6-16(15)19(26)24-11-9-23(10-12-24)17-13-18(21-14-20-17)25-8-4-7-22-25/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONBZAMFROAFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
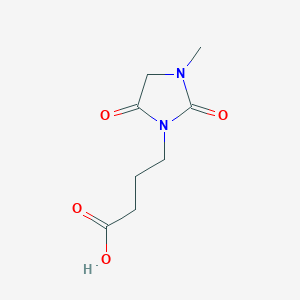
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2839201.png)
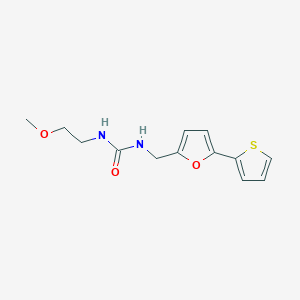
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2839203.png)
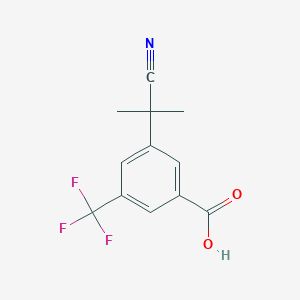
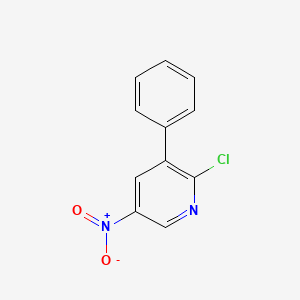

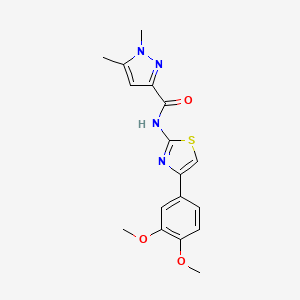
![5-Benzyl-2-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2839208.png)
![Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2839209.png)
